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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical

electroencephalogram (EEG) studies conducted on Lu AF90103, a novel investigational

compound. The included protocols and data are based on published preclinical research and

are intended to guide researchers in designing and interpreting similar studies.

Introduction to Lu AF90103
Lu AF90103 is a methyl ester prodrug of the active compound 42d.[1][2][3][4] As a prodrug, Lu
AF90103 is designed to penetrate the blood-brain barrier, which has been confirmed in rat

microdialysis studies.[1][2][3][4] The active compound, 42d, functions as a partial agonist of the

N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1/GluN2B complex with

a reported efficacy of 24% and an EC50 value of 78 nM.[1][2][4] The development of Lu
AF90103 was motivated by the goal of achieving the antidepressant effects observed with the

NMDA partial agonist D-cycloserine (DCS), while avoiding the psychotomimetic side effects

associated with NMDA antagonists like ketamine.[1][2][4] Preclinical studies in rat models have

demonstrated that Lu AF90103 elicits acute effects in both seizure and EEG models.[1][2][3][4]

[5]
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Lu AF90103's therapeutic potential is rooted in its modulation of the NMDA receptor, a key

player in synaptic plasticity and neurotransmission. The active form of the drug, compound 42d,

acts as a partial agonist at the glycine binding site on the GluN1 subunit of the GluN1/GluN2B

NMDA receptor subtype. This interaction modulates the receptor's activity, influencing

downstream signaling pathways implicated in mood regulation.
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Figure 1: Mechanism of action for Lu AF90103.
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Preclinical EEG Study Protocol
The following is a detailed protocol for conducting preclinical EEG studies with Lu AF90103 in

rodent models, based on methodologies from relevant neuropharmacology research.

Animal Model and Surgical Implantation
Species: Male Wistar Kyoto rats (Envigo, Holland) are a suitable model.[6]

Age: Animals should be 5 weeks old at the time of procurement and 6-9 weeks old at the

time of the experiment.[6]

Housing: Animals should be housed in pairs under controlled temperature (21 ± 1 °C) and

humidity (50 ± 10%) with a 12-hour light-dark cycle. Food and water should be available ad

libitum.[6]

Surgical Implantation:

Anesthetize the animals using an appropriate anesthetic agent.

Secure the animal in a stereotaxic frame.

Implant stainless steel screw electrodes over the frontal cortex and a reference electrode

over the cerebellum.

A headstage, including an accelerometer to monitor motor activity, should be secured to

the skull with dental cement.

Allow a post-operative recovery period of at least one week.

Drug Administration
Compound: Lu AF90103 (42e)

Vehicle: A 10% HPbetaCD solution or 0.9% NaCl solution can be used as a vehicle.[6]

Route of Administration: Subcutaneous (SC) injection.[6]

Dosage: A dosage of 3 mg/kg has been used in preclinical studies.[6]
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Timing: EEG recordings should be performed 24 hours after drug administration to assess

lasting effects.[6]

EEG Recording and Data Acquisition
Recording Environment: Place the animals in a sound-attenuated and electrically shielded

recording chamber.

Acclimation: Allow the animals to acclimate to the recording chamber for a designated period

before starting the recording.

Data Acquisition System:

The ECoG/LFP signals should be amplified and converted to a digital signal at a sampling

rate of 1 kHz.[6]

A system such as CED Power 1401 with Expansion ADC16 (CED, Cambridge, England)

can be used.[6]

Filtering: An analog 50 Hz notch filter may be applied to the signals.[6]

Video and Motion Detection:

Simultaneously record video of the animals' behavior.

Use an accelerometer mounted on the headstage to differentiate between active and

inactive states.[6]

Data Analysis
State Differentiation:

Use the accelerometer signal to classify recording segments into 'active' and 'inactive'

periods. An ad hoc threshold can be established based on video and accelerometer data

to make this distinction.[6]

EEG Signal Processing:
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Segment the continuous EEG data into epochs (e.g., 7-second bins with a 1-second

overlap).[6]

Perform a Fast Fourier Transform (FFT) on each epoch to calculate the power spectrum.

Frequency Band Analysis:

Analyze the power in the following standard EEG frequency bands:

Delta (δ): 0.5-4 Hz

Theta (θ): 4-8 Hz

Alpha (α): 8-12 Hz

Beta (β): 12-30 Hz

Gamma (γ): 30-100 Hz

Statistical Analysis:

Compare the power in each frequency band between the Lu AF90103-treated group and

the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

A p-value of < 0.05 is typically considered statistically significant.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/acs.jmedchem.4c01477?ref=vi_structural-biology-drug-discovery
https://www.benchchem.com/product/b15578052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

Electrode Implantation
(Frontal Cortex & Cerebellum)

Post-operative Recovery
(≥ 1 week)

SC Administration
(Lu AF90103 or Vehicle)

EEG & Video Recording
(24 hours post-dose)

Active vs. Inactive
State Classification

Fast Fourier Transform
(Power Spectrum Analysis)

Frequency Band
Quantification

Statistical Comparison

Click to download full resolution via product page

Figure 2: Experimental workflow for preclinical EEG studies.
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Quantitative Data Summary
While published literature confirms that Lu AF90103 has observable effects on EEG in rats,

specific quantitative data on changes in individual frequency bands have not been detailed in

the available abstracts and publications.[1][2][3][4][5] The tables below are provided as

templates for researchers to populate with their own experimental data.

Table 1: Effect of Lu AF90103 on EEG Power in Active State

Frequency
Band

Vehicle (Mean
Power ± SEM)

Lu AF90103
(Mean Power ±
SEM)

% Change p-value

Delta (0.5-4 Hz)

Theta (4-8 Hz)

Alpha (8-12 Hz)

Beta (12-30 Hz)

Gamma (30-100

Hz)

Table 2: Effect of Lu AF90103 on EEG Power in Inactive State

Frequency
Band

Vehicle (Mean
Power ± SEM)

Lu AF90103
(Mean Power ±
SEM)

% Change p-value

Delta (0.5-4 Hz)

Theta (4-8 Hz)

Alpha (8-12 Hz)

Beta (12-30 Hz)

Gamma (30-100

Hz)
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Conclusion
Lu AF90103 represents a promising approach in the development of novel antidepressants

targeting the NMDA receptor. The protocols outlined in these application notes provide a

framework for conducting rigorous preclinical EEG studies to further elucidate the

neurophysiological effects of this compound. By systematically evaluating its impact on brain

electrical activity, researchers can gain valuable insights into its mechanism of action and

potential therapeutic applications. The use of a state-dependent analysis (active vs. inactive) is

highly recommended to enhance the translational relevance of the findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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